Technical Monograph: 1-Acetyl-N-(3-methylbutyl)piperidin-4-amine
Technical Monograph: 1-Acetyl-N-(3-methylbutyl)piperidin-4-amine
This technical guide provides an in-depth structural and synthetic analysis of 1-acetyl-N-(3-methylbutyl)piperidin-4-amine (CAS: 1119452-89-9).[1] This molecule represents a critical scaffold in medicinal chemistry, specifically within the 4-aminopiperidine class, often utilized as a precursor for GPCR ligands (including opioid and chemokine receptor antagonists) and calcium channel blockers.[1]
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Structural Architecture & Physicochemical Profile[1]
The molecule comprises a piperidine heterocycle functionally differentiated at the N1 and C4 positions. Its pharmacological utility stems from the orthogonal reactivity of the amide (N1) and the secondary amine (C4), allowing for modular diversification.[1]
Chemical Identity[1][2][3][4]
Physicochemical Data Table
The following data points are critical for predicting blood-brain barrier (BBB) permeability and solubility profiles during formulation.
| Property | Value | Mechanistic Implication |
| LogP (Predicted) | 1.3 – 1.6 | Indicates moderate lipophilicity; likely CNS active if derivatized further.[1] |
| pKa (Basic) | ~9.8 (Amine) | The C4-secondary amine is protonated at physiological pH, aiding receptor binding via ionic interactions.[1] |
| pKa (Acidic) | ~15 (Amide) | The N1-acetyl group is neutral and stable against hydrolysis under mild conditions.[1] |
| H-Bond Donors | 1 (NH) | Critical for hydrogen bonding within the receptor pocket (e.g., Asp residue interactions).[1] |
| Topological Polar Surface Area | ~29 Ų | Favorable for membrane permeability (Rule of 5 compliant).[1] |
Synthetic Methodology: Reductive Amination Strategy
While multiple routes exist, the most robust and "self-validating" protocol for research-grade synthesis is the Reductive Amination of 1-Acetyl-4-piperidone .[1] This route minimizes side reactions (such as over-alkylation) inherent in alkyl halide substitutions.[1]
Reaction Logic
The synthesis relies on the condensation of a ketone (1-acetyl-4-piperidone) with a primary amine (isopentylamine) to form an imine intermediate, which is selectively reduced in situ.[1]
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Why Sodium Triacetoxyborohydride (STAB)? Unlike NaBH₄, STAB is mild and does not reduce the ketone precursor rapidly, ensuring the reducing agent acts primarily on the iminium ion. This kinetic selectivity is the "causality" ensuring high yield.[1]
Synthetic Pathway Diagram (Graphviz)[1]
Figure 1: One-pot reductive amination pathway utilizing STAB for kinetic selectivity.
Validated Experimental Protocol
Reagents:
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1-Acetyl-4-piperidone (1.0 eq)[1]
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Isopentylamine (1.1 eq)[1]
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
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Acetic Acid (glacial, 1.0 eq)[1]
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Methodology:
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Imine Formation (Equilibration): In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-acetyl-4-piperidone (10 mmol, 1.41 g) in anhydrous DCE (40 mL). Add Isopentylamine (11 mmol, 1.27 mL) followed by glacial acetic acid (10 mmol, 0.6 mL).
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Checkpoint: Stir at room temperature for 30 minutes. The acid catalyst promotes the formation of the iminium ion.
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Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.
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Safety Note: Gas evolution (H₂) is minimal but possible; ensure venting.[1]
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Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Quench and Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM (3 x 30 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
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Purification: Concentrate under reduced pressure. The crude oil is typically >90% pure.[1] If necessary, purify via flash column chromatography (SiO₂; Eluent: DCM:MeOH:NH₄OH 95:4:1).
Structural Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using NMR. The following spectral features act as the "fingerprint" for confirmation.
1H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| Acetyl-CH₃ | 2.08 | Singlet (3H) | Characteristic amide methyl group; confirms N1 acetylation.[1] |
| Isopentyl-CH₃ | 0.90 | Doublet (6H) | Terminal gem-dimethyl group of the isopentyl chain.[1] |
| Piperidine C4-H | 2.65 – 2.75 | Multiplet (1H) | The methine proton alpha to the secondary amine.[1] |
| Piperidine C2/C6-H | 3.75 / 4.40 | Broad Multiplets | Distinct splitting due to restricted rotation of the N-acetyl bond (rotamers).[1] |
Mass Spectrometry (ESI-MS)[1]
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Expected [M+H]⁺: 213.2 m/z.[1]
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Fragmentation Pattern: Loss of the isopentyl group or cleavage of the acetyl group may be observed in MS/MS modes.
Pharmacological Context & Applications
This scaffold is distinct from "Acetyl Fentanyl" (which is an anilide).[1] The 1-acetyl-N-(3-methylbutyl)piperidin-4-amine structure serves as a versatile intermediate for:
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CCR5 Antagonists: The 4-aminopiperidine core is a privileged structure in HIV entry inhibitors (e.g., Vicriviroc analogs).[1] The isopentyl group mimics leucine side chains, providing hydrophobic pocket occupancy.
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Sigma Receptor Ligands: N-substituted piperidines show high affinity for Sigma-1 receptors, relevant in neuroprotection research.[1]
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Library Synthesis: The secondary amine at position 4 is a nucleophilic "handle" for further acylation, sulfonylation, or reductive amination to generate diverse lead compounds.
Structural Relationship Diagram[1]
Figure 2: Pharmacological utility and derivatization potential of the scaffold.[1]
References
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Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
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National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 54683362 (Related 4-aminopiperidine scaffolds). PubChem. Link
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LookChem. (2024).[1] Product Entry: 1-acetyl-N-(3-methylbutyl)piperidin-4-amine (CAS 1119452-89-9).[1][2] Link
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Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 4-aminopiperidines as CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 20(1), 231-234.[1] Link[1]
